![molecular formula C20H16N2O2 B14314800 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one CAS No. 113464-69-0](/img/structure/B14314800.png)
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment . This compound, with its unique structure, has garnered interest for its potential use in various scientific research applications.
準備方法
The synthesis of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with appropriate reagents under specific conditions. One common method involves the use of acridine and methoxy-substituted cyclohexadienone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
化学反応の分析
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
科学的研究の応用
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . Additionally, it has been investigated for its antimicrobial and antiviral properties . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
作用機序
The mechanism of action of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, its interaction with DNA can also affect other cellular processes, contributing to its antimicrobial and antiviral activities .
類似化合物との比較
4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include acriflavine, proflavine, and tacrine, which also exhibit biological activities such as antimicrobial and anticancer properties . this compound stands out due to its methoxy substitution, which may enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes .
特性
CAS番号 |
113464-69-0 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4-(acridin-9-ylamino)-3-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H16N2O2/c1-24-19-12-13(23)10-11-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,18H,1H3,(H,21,22) |
InChIキー |
KWPRXCSIQJPWPB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C=CC1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


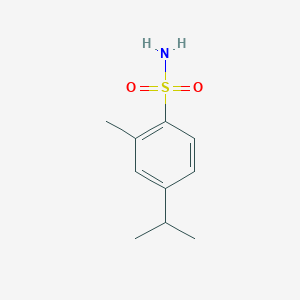
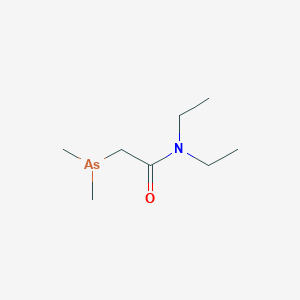
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
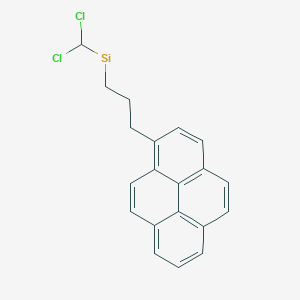
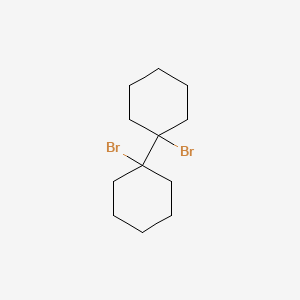
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
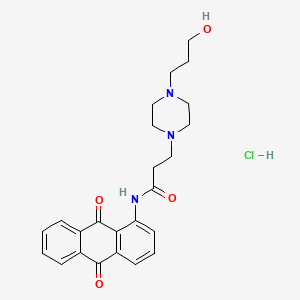
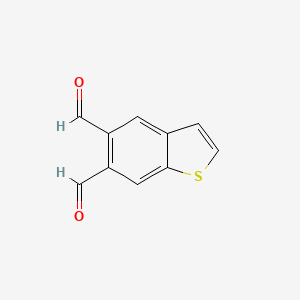
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
